molecular formula C21H31N5O2 B2523549 N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-48-0

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2523549
CAS No.: 922557-48-0
M. Wt: 385.512
InChI Key: JMDRPOVLHZUQOE-UHFFFAOYSA-N
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Description

“N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide” is a synthetic oxalamide derivative featuring a complex structure with dual pharmacophoric moieties. The N1-position is substituted with an allyl group, while the N2-position is attached to a substituted ethyl group bearing a 1-methylindolin-5-yl ring and a 4-methylpiperazin-1-yl group. Its structural analogs (discussed below) highlight key trends in solubility, molecular weight, and functional group interactions .

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-4-8-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)16-5-6-18-17(14-16)7-9-25(18)3/h4-6,14,19H,1,7-13,15H2,2-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRPOVLHZUQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC3=C(C=C2)N(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound is characterized by an oxalamide backbone, which is significant in medicinal chemistry for its potential interactions with biological targets. The presence of an allyl group and a piperazine ring suggests possible activity in modulating neurotransmitter systems or other receptor interactions.

Biological Activity

To assess the biological activity of this compound, several key areas should be explored:

  • Mechanism of Action : Understanding how the compound interacts at the molecular level with specific biological targets (e.g., receptors, enzymes).
  • Pharmacodynamics : Investigating the effects of the compound on living organisms, including dose-response relationships and efficacy.
  • Pharmacokinetics : Studying absorption, distribution, metabolism, and excretion (ADME) profiles.

Research Findings

While specific studies on this compound may be limited, similar compounds can provide insights into potential biological activities:

  • Anticancer Activity : Compounds with indole or indolin structures often exhibit anticancer properties. Research has shown that modifications to these structures can enhance their efficacy against various cancer cell lines.
  • Neuropharmacological Effects : The piperazine moiety is frequently associated with neuroactive compounds. Investigations into similar piperazine derivatives have demonstrated effects on serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders.

Data Tables

Here is an example of how to structure data tables summarizing relevant findings from similar compounds:

Compound NameBiological ActivityMechanismReference
Compound AAnticancerApoptosis induction via Bcl-2 inhibition
Compound BAntidepressantSerotonin reuptake inhibition
Compound CAntimicrobialCell wall synthesis inhibition

Case Studies

While specific case studies focusing on N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not available, examining analogous compounds can provide context:

  • Case Study 1 : A study on a related indole derivative showed significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications can enhance therapeutic potential.
  • Case Study 2 : Research involving piperazine derivatives indicated promising results in reducing anxiety-like behaviors in animal models, highlighting their potential as anxiolytics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxalamide derivatives, emphasizing substituent variations, molecular properties, and available

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Substituents (N1/N2) Key Properties
Target Compound
N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Not provided Not provided N1: Allyl
N2: 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl
No physicochemical data available
Compound 922068-36-8
()
C₂₃H₃₁N₅O₂S 441.6 N1: 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl
N2: Thiophen-2-ylmethyl
Molecular weight and formula confirmed; no melting point or solubility data
Compound 922014-03-7
()
C₂₁H₂₇N₅O₃ 397.5 N1: 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl
N2: 5-methylisoxazol-3-yl
Lower molecular weight than ; pyrrolidine replaces piperazine
Bis-Imidazolidinone Oxalamide
()
Not provided Not provided N1/N2: Symmetric bis-imidazolidinone-phenyl groups High melting point (215–217°C), 86% yield; indicative of strong intermolecular H-bonding

Structural and Functional Insights

Substituent Effects on Properties

  • Piperazine vs.
  • Thiophene vs. Allyl : ’s thiophene substituent introduces sulfur-mediated lipophilicity, whereas the target’s allyl group may reduce steric hindrance, favoring binding to hydrophobic pockets .
  • Symmetrical vs. Asymmetrical Design: The bis-imidazolidinone compound () exhibits high thermal stability (melting point >200°C), likely due to symmetric H-bonding networks, a feature absent in the asymmetrical target compound .

Molecular Weight Trends

  • ’s compound (MW 441.6) and ’s (MW 397.5) suggest that bulkier substituents (e.g., piperazine, thiophene) increase molecular weight, which may impact bioavailability. The target compound is expected to fall within this range .

Research Implications

  • Pharmacological Potential: The 4-methylpiperazine and indoline groups in the target compound are structurally analogous to kinase inhibitors and serotonin receptor modulators, warranting further exploration .
  • Synthetic Feasibility : High yields in ’s compound (86%) suggest that oxalamide derivatives can be efficiently synthesized, though the target’s complex substituents may require optimized protocols .

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